molecular formula C32H52N10O10P2S2Si2 B15381684 ML RR-S2 CDA intermediate 1 CAS No. 1638751-29-7

ML RR-S2 CDA intermediate 1

Cat. No.: B15381684
CAS No.: 1638751-29-7
M. Wt: 919.1 g/mol
InChI Key: FKOZSOBEVWEYLJ-JTMKXYODSA-N
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Description

ML RR-S2 CDA intermediate 1 is a useful research compound. Its molecular formula is C32H52N10O10P2S2Si2 and its molecular weight is 919.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

1638751-29-7

Molecular Formula

C32H52N10O10P2S2Si2

Molecular Weight

919.1 g/mol

IUPAC Name

9-[(1R,6R,8R,9R,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-bis[[tert-butyl(dimethyl)silyl]oxy]-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]purin-6-amine

InChI

InChI=1S/C32H52N10O10P2S2Si2/c1-31(2,3)57(7,8)51-22-18-12-46-53(43,55)49-21-17(11-45-54(44,56)50-23(22)29(48-18)41-15-39-19-25(33)35-13-37-27(19)41)47-30(24(21)52-58(9,10)32(4,5)6)42-16-40-20-26(34)36-14-38-28(20)42/h13-18,21-24,29-30H,11-12H2,1-10H3,(H,43,55)(H,44,56)(H2,33,35,37)(H2,34,36,38)/t17-,18-,21-,22?,23-,24-,29-,30-,53?,54?/m1/s1

InChI Key

FKOZSOBEVWEYLJ-JTMKXYODSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H]2[C@@H](COP(=O)(O[C@H]3[C@@H](O[C@@H](C3O[Si](C)(C)C(C)(C)C)COP(=S)(O2)O)N4C=NC5=C(N=CN=C54)N)S)O[C@H]1N6C=NC7=C(N=CN=C76)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2COP(=S)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C(N=CN=C54)N)S)OC(C3O[Si](C)(C)C(C)(C)C)N6C=NC7=C(N=CN=C76)N)O

Origin of Product

United States

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